molecular formula C11H14ClNO2 B2896888 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 929973-67-1

2-chloro-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B2896888
CAS No.: 929973-67-1
M. Wt: 227.69
InChI Key: PTWOSQAFEUCGDT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-5-methylphenyl)propanamide is a chloro-substituted propanamide derivative with a 2-methoxy-5-methylphenyl substituent on the amide nitrogen. This compound is structurally characterized by a propanamide backbone with a chlorine atom at the β-position (C2) and a methoxy-methyl-substituted aromatic ring. The compound is utilized as an intermediate in pharmaceutical synthesis, particularly for α-thio-β-chloroacrylamides, highlighting its role in API manufacturing .

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOSQAFEUCGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, converting it into an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Properties
    • Research indicates that 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation.
  • SARS-CoV-2 Inhibition
    • A study focused on the main protease (Mpro) of SARS-CoV-2 highlighted the potential of compounds similar to 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide as inhibitors of viral replication. The consensus pharmacophore model developed in this study can aid in identifying novel inhibitors against Mpro, which is critical for the virus's life cycle .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds of this class may exhibit neuroprotective effects, making them candidates for further research in neurodegenerative diseases .

Biochemical Research Applications

  • Cell Signaling Studies
    • The compound can be utilized in cell signaling studies to understand its role in cellular processes and pathways. Its ability to modulate cytokine production positions it as a valuable tool in immunology research.
  • Proteomics Research
    • As a reagent in proteomics, 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide can be employed to study protein interactions and functions, contributing to advancements in understanding cellular mechanisms .

Case Study 1: Inhibition of Cytokines

A study investigated the effect of 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide on cytokine levels in vitro. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Study 2: SARS-CoV-2 Mpro Inhibition

In another study, a library of compounds was screened against the SARS-CoV-2 Mpro using a pharmacophore model. Compounds structurally related to 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide showed promising inhibitory activity, with several candidates achieving IC50 values in the low micromolar range .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 3-Chloro-N-(2-Methoxy-5-Methylphenyl)Propanamide Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 228 Key Differences: Chlorine at the γ-position (C3) instead of C2. Properties: LogP = 1.74, 95% purity, solid form. The altered chlorine position may influence hydrogen bonding and solubility due to steric and electronic effects .
  • 3-Chloro-N-(4-Methoxyphenyl)Propanamide Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 Key Differences: Para-methoxy substituent vs. ortho-methoxy/meta-methyl in the target compound. Properties: Exhibits classical N–H···O hydrogen bonds and C–H···O interactions in crystal packing, with a C=O bond length of 1.2326 Å, indicative of strong amide resonance .

Heterocyclic Analogs

  • 2-Chloro-N-(3-(2-Thienyl)-5-Isoxazolyl)Propanamide Molecular Formula: C₁₀H₉ClN₂O₂S Molecular Weight: 256.71 Key Differences: Incorporates a thienyl-isoxazolyl group, introducing sulfur and nitrogen heterocycles.
  • 2-Chloro-N-[5-(Dimethylsulfamoyl)-2-Methoxyphenyl]Propanamide Molecular Formula: C₁₂H₁₇ClN₂O₄S Molecular Weight: 320.79 Key Differences: Contains a dimethylsulfamoyl group (electron-withdrawing) at the 5-position. Properties: Increased polarity due to the sulfonamide moiety, likely reducing LogP compared to non-sulfonylated analogs .

Complex Substituent Derivatives

  • N-(6-Amino-1-Butyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-2-Chloro-N-(2-Methoxyethyl)Propanamide Molecular Formula: C₁₄H₂₃ClN₄O₄ Molecular Weight: 346.8 Key Differences: Features a tetrahydropyrimidinyl group and methoxyethyl chain. Applications: Likely used in drug discovery for its dual functional groups, enabling diverse pharmacological interactions .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight LogP Purity Substituent Features Applications
Target Compound C₁₁H₁₄ClNO₂ ~227.69 - - 2-Methoxy-5-methylphenyl, C2-Cl API intermediate
3-Chloro-N-(2-methoxy-5-methylphenyl)PA C₁₁H₁₄ClNO₂ 228 1.74 95% 3-Chloro isomer Solid-state studies
3-Chloro-N-(4-methoxyphenyl)PA C₁₀H₁₂ClNO₂ 213.66 - - Para-methoxy, simpler substituent Crystallography
2-Chloro-N-(thienyl-isoxazolyl)PA C₁₀H₉ClN₂O₂S 256.71 - - Thienyl-isoxazolyl heterocycle Synthetic intermediate
2-Chloro-N-(dimethylsulfamoyl-phenyl)PA C₁₂H₁₇ClN₂O₄S 320.79 - - Sulfamoyl group Polar derivative

Research Findings and Implications

  • Synthetic Utility : The target compound’s synthesis (similar to CNMP) involves telescoped processes for efficiency, contrasting with heterocyclic analogs requiring multistep protection/deprotection strategies .
  • Crystallographic Behavior : Substituent positioning (e.g., para vs. ortho/meta) significantly impacts hydrogen bonding networks. For example, the 4-methoxyphenyl analog forms C₁₁(4) hydrogen-bonded chains, while bulkier groups like di-isopropyl disrupt such patterns .

Biological Activity

2-Chloro-N-(2-methoxy-5-methylphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

  • Chemical Formula: C12H14ClN
  • Molecular Weight: 223.7 g/mol
  • Structure: The compound features a chloro group and a methoxy group on a phenyl ring, which are crucial for its biological activity.

The biological activity of 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide has been investigated for its anti-inflammatory potential. Studies have shown that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated promising results, with MIC values indicating moderate to good activity against multiple strains .
  • Anti-inflammatory Research : In vitro studies revealed that treatment with 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide led to a significant reduction in TNF-alpha levels in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Applications in Drug Development

Given its diverse biological activities, 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide is being explored for potential applications in drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity, making it a candidate for further pharmacological studies.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(2-methoxy-5-methylphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxy-5-methylaniline with 2-chloropropanoyl chloride under basic conditions. Key steps include:
  • Acylation : Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
    Optimization Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp0–5°C (initial)Reduces hydrolysis
Molar Ratio (Amine:Chloride)1:1.1Minimizes excess reagent
Base (TEA)1.5 equivalentsNeutralizes HCl effectively

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR shifts with computational predictions (e.g., density functional theory, DFT). For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% target peak area).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns via LC-MS or HRMS.

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the amide bond).
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement . Example: A similar compound (N-(4-chloro-2-methoxy-5-methylphenyl)acetamide) showed planar amide geometry with C=O bond length ~1.23 Å .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental data to validate electronic environments.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Molecular Orbital Analysis : Use HOMO/LUMO maps (via Gaussian) to identify electrophilic sites. The chloro group (C-Cl) is a reactive center (LUMO ~ -1.5 eV).
  • Transition State Modeling : Apply QM/MM methods (e.g., ORCA) to simulate SN2 mechanisms. For example, activation energy (ΔG^\ddagger) for Cl substitution in 2-chloropropanamide derivatives is ~25–30 kcal/mol .
    Reactivity Table :
SiteReactivity (Relative)Potential Reactions
Chloro (C-Cl)HighSN2 substitution, hydrolysis
Amide (C=O)ModerateNucleophilic addition

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess bioactivity (e.g., enzyme inhibition assays).
  • Pharmacophore Mapping : Use Schrödinger Suite to align analogs and identify critical functional groups.
  • In Silico Docking : Predict binding modes with target proteins (e.g., cytochrome P450) via AutoDock Vina. Example: The methoxy group in 2-methoxy-5-methylphenyl derivatives showed π-stacking interactions in docking studies .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.
  • Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice formation.
  • Cryo-Crystallography : Use liquid nitrogen to freeze crystals and reduce thermal motion artifacts. SHELXD is robust for phase refinement in small-molecule systems .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed in formulation studies?

  • Methodological Answer :
  • Solubility Profiling : Conduct shake-flask experiments across pH (2–10) and solvents. For example, logP ~2.5 predicts moderate hydrophobicity.
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
  • Co-solvent Systems : Use ethanol/PEG 400 mixtures to enhance solubility without precipitation.

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